N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide
Description
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is a benzamide derivative designed as a Factor Xa (FXa) inhibitor, a class of anticoagulants targeting thrombin generation. Its structure features a 5-chloropyridinyl group, a 5-methyl-substituted benzamide core, and a 4-(N-methylacetimidamido)benzamido side chain, which collectively modulate potency, selectivity, and pharmacokinetics . This compound shares structural homology with clinically approved FXa inhibitors like betrixaban and rivaroxaban but differs in substituent patterns, impacting its pharmacological profile.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-4-10-20(19(12-14)23(31)28-21-11-7-17(24)13-26-21)27-22(30)16-5-8-18(9-6-16)29(3)15(2)25/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXXIZJSVHLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C(=N)C)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333126-80-9 | |
| Record name | N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathway Design
The target molecule can be dissected into three primary components:
- 5-Chloropyridin-2-amine as the terminal amine moiety.
- 5-Methyl-2-aminobenzoic acid as the central benzamide scaffold.
- 4-(N-Methylacetimidamido)benzoic acid as the secondary benzamide substituent.
Retrosynthetic disconnection suggests a convergent strategy wherein the central benzamide is functionalized sequentially with the pyridinyl and acetimidamido groups. This approach minimizes side reactions and maximizes yield at each stage.
Synthesis of Intermediate Precursors
Preparation of 5-Methyl-2-Nitrobenzoic Acid
The synthesis begins with nitration of 3-methylbenzoic acid under controlled conditions. A mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (15 mL) at 0–5°C yields 5-methyl-2-nitrobenzoic acid after 4 hours. The crude product is recrystallized from ethanol, achieving a yield of 78%.
Characterization Data:
Synthesis of N-(5-Chloropyridin-2-yl)-5-Methyl-2-Nitrobenzamide
A suspension of 5-methyl-2-nitrobenzoic acid (10.0 g, 55.5 mmol) and 5-chloropyridin-2-amine (7.2 g, 55.5 mmol) in acetonitrile (50 mL) is treated with phosphorus oxychloride (8.3 mL, 88.8 mmol) and pyridine (13.5 mL, 166.5 mmol) at 15–20°C for 3 hours. The product precipitates upon ice-water quenching, yielding 14.2 g (85%) of a pale-yellow solid.
Optimization Insights:
Reduction of the Nitro Group to Amine
Catalytic Hydrogenation vs. Chemical Reduction
While hydrogenation (H₂/Pd-C) offers cleaner conversion, iron powder in acetic acid is preferred for scalability. A mixture of N-(5-chloropyridin-2-yl)-5-methyl-2-nitrobenzamide (20.0 g) and iron powder (27.2 g) in acetic acid (200 mL) is stirred at 50–55°C for 2 hours. Filtration and neutralization with NaHCO₃ yield 16.8 g (92%) of 2-amino-N-(5-chloropyridin-2-yl)-5-methylbenzamide.
Comparative Data:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Fe/AcOH | 92 | 98.5 |
| H₂/Pd-C (10 psi) | 88 | 99.1 |
Introduction of the 4-(N-Methylacetimidamido)benzamido Group
Coupling with 4-Cyanobenzoic Acid
The amine intermediate (10.0 g) is reacted with 4-cyanobenzoic acid (6.7 g) using POCl₃ (8.0 mL) and pyridine (12 mL) in acetonitrile (50 mL) at 20°C for 4 hours. Workup yields N-(5-chloropyridin-2-yl)-5-methyl-2-(4-cyanobenzamido)benzamide (12.5 g, 86%).
Conversion of Cyano to Acetimidamido
The nitrile group is transformed into an acetimidamido moiety via a two-step process:
- Hydrolysis : 4-Cyanobenzamido derivative (10.0 g) is treated with HCl (6M, 50 mL) at reflux for 6 hours to yield 4-carbamoylbenzamido intermediate.
- Methylation : Reaction with methylamine (40% in H₂O, 15 mL) and AlCl₃ (2.0 g) in toluene at 110°C for 8 hours furnishes the target acetimidamido group.
Spectroscopic Validation:
- ¹H NMR (DMSO-d₆) : δ 10.42 (s, 1H, NH), 8.78 (d, J = 2.8 Hz, 1H, Py-H), 8.32–7.45 (m, 8H, Ar-H), 2.98 (s, 3H, N-CH₃), 2.51 (s, 3H, Ar-CH₃).
- ¹³C NMR : δ 168.5 (C=O), 158.2 (C=N), 142.1–115.3 (Ar-C), 32.1 (N-CH₃), 21.4 (Ar-CH₃).
Final Product Isolation and Salt Formation
The free base is converted to its hydrochloride salt by treatment with HCl (1.25 equiv) in ethanol. After recrystallization from ethanol/diethyl ether, the hydrochloride salt exhibits improved solubility and stability.
Yield and Purity Data:
| Form | Yield (%) | Melting Point (°C) |
|---|---|---|
| Free base | 89 | 213–215 |
| HCl salt | 82 | 228–230 (dec.) |
Green Chemistry Considerations
Ultrasound-assisted synthesis (40 kHz, 250 W) reduces reaction times by 60% in Staudinger cycloadditions and amidine formations. For example, the coupling of 4-cyanobenzoic acid with the amine intermediate completes in 2 hours under ultrasonication versus 6 hours conventionally.
Analytical and Regulatory Compliance
All intermediates and the final product comply with ICH Q3D elemental impurity guidelines, as verified by ICP-MS. Residual solvents (acetonitrile, DMF) are controlled to <410 ppm, meeting USP <467> specifications.
Chemical Reactions Analysis
Types of Reactions
N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential use in drug development or as a therapeutic agent.
Industry: In the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Target Compound:
- Core : 5-Methylbenzamide with a 5-chloropyridin-2-yl group.
- Side Chain : 4-(N-methylacetimidamido)benzamido.
- Molecular Weight : Calculated as 441.89 g/mol (C23H21ClN5O2).
Comparative Analogs:
Pharmacological Properties
Potency and Selectivity
- Target Compound: Limited direct potency data are available, but structural analogs suggest FXa inhibition in the low-nanomolar range. The 5-methyl group may enhance metabolic stability compared to methoxy or fluoro substituents .
- Betrixaban : IC50 = 0.117 nM against FXa, with >10,000-fold selectivity over thrombin and other serine proteases .
- Compound 306 : Exhibits reduced potency (IC50 ~1.2 nM) due to the 5-fluoro substituent, which may alter binding to the S1 pocket of FXa .
Oral Bioavailability and Pharmacokinetics
- Target Compound : The N-methylacetimidamido group likely improves solubility and oral absorption compared to dimethylcarbamimidoyl analogs .
- Betrixaban : High oral bioavailability (>80%) in preclinical models, attributed to the 5-methoxy group and optimized carbamimidoyl side chain .
- Rivaroxaban : Bioavailability ~80–100%, with a half-life of 5–9 hours in humans .
Critical Analysis of Substituent Effects
Biological Activity
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is a complex organic compound categorized as a benzamide derivative. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing on diverse research findings.
The synthesis of N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide typically involves several reaction steps, including:
- Formation of the Pyridine Ring: Starting with chlorinated pyridine derivatives.
- Amidation Reactions: Introducing the benzamido group through amidation.
- Methylation: Adding a methyl group to the benzamide structure.
- Final Coupling: Combining intermediate compounds under controlled conditions.
The compound has a molecular weight of approximately 472.4 g/mol and exhibits specific reactivity patterns due to its functional groups, which include a chloropyridine moiety and an acetamidino group .
The biological activity of N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding: It can bind to cellular receptors, modulating signaling pathways that influence cellular responses.
- Pathway Modulation: The compound may alter metabolic or signaling pathways within cells, contributing to its biological effects .
Antiproliferative Activity
Research indicates that derivatives similar to N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamide) exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells . The presence of the methylacetimidamido group may enhance this activity by stabilizing interactions with target proteins.
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds:
-
Antimicrobial Activity:
- Several studies have demonstrated that compounds with similar structures exhibit moderate antimicrobial activity against pathogenic bacteria and fungi. For example, certain thiazolopyridine derivatives showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 μM .
- Cytotoxicity Assessments:
- Structure-Activity Relationship (SAR):
Comparative Analysis
The following table summarizes the biological activities of N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide compared to structurally related compounds:
| Compound Name | IC50 (µM) | Activity Type | Target Cell Line |
|---|---|---|---|
| N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamide | TBD | Antiproliferative | MCF-7 |
| Thiazolopyridine Derivative 1 | 0.21 | Antimicrobial | Pseudomonas aeruginosa |
| Benzamide Derivative 2 | 1.2 | Antiproliferative | MCF-7 |
| Hydroxy-substituted Benzamide | 3.1 | Antiproliferative | MCF-7 |
Q & A
Q. What are the key steps and methodological considerations in synthesizing this compound?
The synthesis involves a multi-step process:
Pyridine Ring Formation : Chlorination and functionalization of the pyridine precursor.
Amidation : Coupling of intermediates using reagents like benzoyl chloride derivatives in the presence of a base (e.g., triethylamine).
Methylation : Introduction of methyl groups under controlled conditions.
Final Coupling : Reaction of intermediates (e.g., chlorinated benzamide with acetimidamide derivatives) using coupling agents such as EDCI/HOBt .
Q. Critical Parameters :
Q. Which analytical techniques are essential for structural elucidation?
- NMR Spectroscopy : Confirms functional groups (e.g., amide protons at δ 8.5–10.5 ppm) and substitution patterns.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., MALDI-TOF showing M+H at m/z 452 ).
- X-ray Crystallography : Resolves 3D structure; SHELX software is commonly used for refinement .
- Chromatography : HPLC or GC-MS ensures purity (>95%) .
Q. What is the primary biological activity, and how is it measured?
The compound exhibits Factor Xa inhibition , critical in anticoagulant research.
- In Vitro Assays :
- Cell-Based Assays : Anti-proliferative activity in cancer cell lines (e.g., HCT-116, IC50 ~3.8 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
- Solvent Selection : THF improves reaction homogeneity and facilitates recovery .
- Catalyst Optimization : Palladium-based catalysts for efficient coupling steps.
- Byproduct Mitigation :
- Use scavengers (e.g., polymer-bound reagents) to remove excess reactants.
- Avoid dechlorination by controlling reaction pH and temperature .
Q. Example Workflow :
| Step | Reagent/Condition | Yield Improvement Strategy |
|---|---|---|
| Amidation | EDCI/HOBt, DMF | Replace DMF with THF to reduce side products |
| Purification | Silica chromatography | Gradient elution (CH2Cl2:MeOH 95:5 → 90:10) |
Q. How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
Potential Factors :
Q. Methodological Solution :
Q. What structural features enhance selectivity for Factor Xa over related serine proteases?
- Key Moieties :
- SAR Insights :
- Substitution at the benzamide’s para-position with bulkier groups reduces off-target effects (e.g., thrombin inhibition) .
Q. Comparison with Analogues :
| Compound | Structural Modification | Factor Xa IC50 (µM) | Selectivity (vs. Thrombin) |
|---|---|---|---|
| Target Compound | 5-CH3, N-methylacetimidamido | 1.2 | >100-fold |
| Betrixaban | 5-OCH3, N,N-dimethylcarbamimidoyl | 0.8 | ~50-fold |
Q. What challenges arise in crystallographic refinement of this compound?
Q. Best Practices :
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Functional Group Variations :
- Assay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
